

Technical Guide: Spectroscopic Analysis of 2-fluoro-3-(hydroxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-fluoro-3-(hydroxymethyl)phenylboronic acid
Cat. No.:	B582417

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, publicly available experimental ^1H and ^{13}C NMR data for **2-fluoro-3-(hydroxymethyl)phenylboronic acid** are limited. The data presented herein is predicted based on the analysis of structurally analogous compounds. This guide is intended to serve as a reference for the synthesis, characterization, and application of this compound.

Predicted ^1H and ^{13}C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **2-fluoro-3-(hydroxymethyl)phenylboronic acid**. Spectra are referenced assuming a standard deuterated solvent such as DMSO-d₆.

Table 1: Predicted ^1H NMR Spectral Data

Proton Assignment	Predicted δ (ppm)	Multiplicity	Predicted J (Hz)	Notes
H-4	~7.4 - 7.6	Triplet (t)	$^3J(H,H) \approx 7.5$	
H-5	~7.2 - 7.4	Multiplet (m)		
H-6	~7.6 - 7.8	Doublet of doublets (dd)	$^3J(H,H) \approx 7.5$, $^4J(H,F) \approx 5.0$	This proton is ortho to the boronic acid group and meta to the fluorine, showing coupling to both the adjacent proton and through-space to fluorine.
-CH ₂ OH	~4.6 - 4.8	Singlet (s)		The chemical shift of the benzylic protons can be variable and may show coupling to the hydroxyl proton if exchange is slow.
-CH ₂ OH	~5.3 - 5.5	Singlet (s, broad)		The hydroxyl proton signal is often broad and its position is dependent on concentration and temperature.
-B(OH) ₂	~8.0 - 8.5	Singlet (s, broad)		The boronic acid protons are exchangeable and typically

appear as a
broad singlet.

Table 2: Predicted ^{13}C NMR Spectral Data

Carbon Assignment	Predicted δ (ppm)	Notes
C1-B(OH) ₂	~130 - 135	The signal for the carbon attached to the boron atom can be broad or sometimes unobserved due to the quadrupolar relaxation of the boron nucleus. [1]
C2-F	~160 - 165 (d, $^1\text{J}(\text{C},\text{F}) \approx 240$ -250 Hz)	The carbon directly attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant.
C3-CH ₂ OH	~135 - 140	
C4	~128 - 132	
C5	~120 - 125 (d, $^1\text{J}(\text{C},\text{F}) \approx 15$ -25 Hz)	This carbon will exhibit coupling to the fluorine atom.
C6	~130 - 135 (d, $^1\text{J}(\text{C},\text{F}) \approx 5$ -10 Hz)	This carbon will exhibit coupling to the fluorine atom.
-CH ₂ OH	~60 - 65	

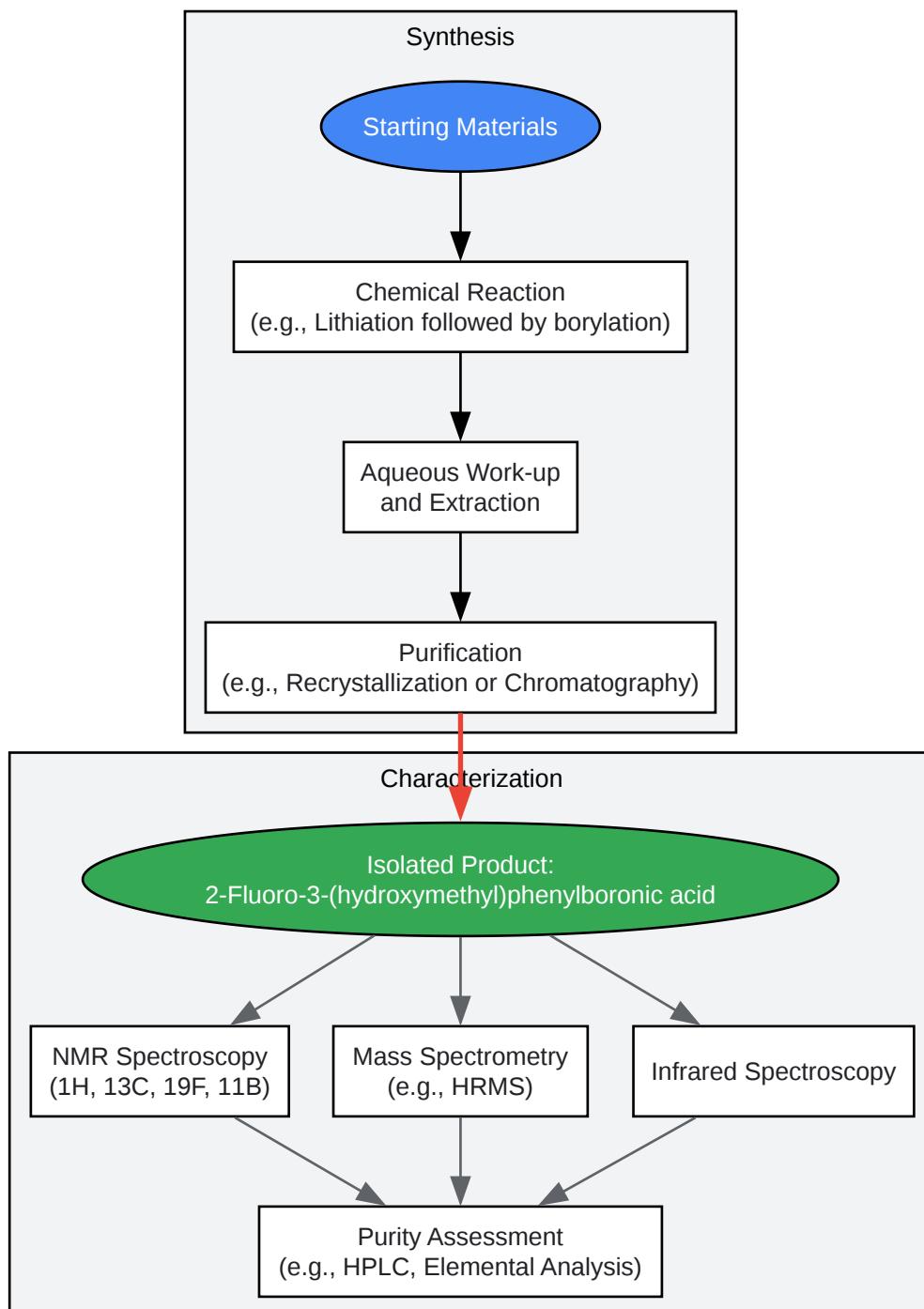
Experimental Protocols for NMR Spectroscopy

The following provides a general methodology for acquiring high-quality ^1H and ^{13}C NMR spectra of **2-fluoro-3-(hydroxymethyl)phenylboronic acid**.

Sample Preparation

- **Solvent Selection:** Aprotic polar solvents are generally preferred for phenylboronic acids to ensure good solubility and minimize the formation of boroxine anhydrides. Deuterated

dimethyl sulfoxide (DMSO-d₆) is a highly recommended choice. Deuterated methanol (CD₃OD) can also be used, but may lead to esterification of the boronic acid.


- Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
- Sample Purity: Ensure the sample is dry and free from paramagnetic impurities, which can cause significant line broadening.
- Procedure:
 - Weigh 5-10 mg of **2-fluoro-3-(hydroxymethyl)phenylboronic acid** into a clean, dry NMR tube.
 - Add approximately 0.6 mL of the chosen deuterated solvent.
 - Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

NMR Spectrometer Parameters

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
- ¹H NMR Acquisition:
 - Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
- ¹³C NMR Acquisition:
 - Pulse Program: A standard proton-decoupled ¹³C NMR experiment should be performed.
 - Number of Scans: A significantly larger number of scans will be required for ¹³C NMR due to its lower natural abundance and sensitivity. The exact number will depend on the sample concentration and spectrometer sensitivity.

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of **2-fluoro-3-(hydroxymethyl)phenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **2-fluoro-3-(hydroxymethyl)phenylboronic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 2-fluoro-3-(hydroxymethyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b582417#1h-nmr-and-13c-nmr-data-for-2-fluoro-3-hydroxymethyl-phenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

